Single-Dose Regimen Enabled by 393-Hour Terminal Half-Life vs. Multi-Dose Comparators
Oritavancin's terminal half-life of ~393 hours allows a single 1200 mg IV dose to provide a full course of therapy, in contrast to dalbavancin (two-dose regimen) and vancomycin (7-10 days of twice-daily dosing). This difference is clinically validated: a single dose of oritavancin was non-inferior to 7-10 days of vancomycin in the SOLO II trial (clinical cure 82.7% vs 80.5%) [1][2].
| Evidence Dimension | Terminal elimination half-life and corresponding dosing frequency |
|---|---|
| Target Compound Data | Oritavancin: ~393 hours (≈16 days); single 1200 mg IV dose |
| Comparator Or Baseline | Dalbarvancin: 204-346 hours (two-dose regimen); Telavancin: 7-9 hours (daily dosing); Vancomycin: 4-6 hours (bid/tid dosing) |
| Quantified Difference | Oritavancin half-life is ≥1.6× longer than dalbavancin and >50× longer than vancomycin; dosing frequency is reduced from 14-20 doses (vancomycin) to 1 dose |
| Conditions | Healthy adult volunteers (half-life); Phase 3 ABSSSI trial (clinical non-inferiority) |
Why This Matters
For procurement, this translates to reduced hospital resource utilization (infusion time, nursing staff, line days) and improved patient adherence, making oritavancin cost-effective for outpatient or single-visit ABSSSI treatment.
- [1] Saravolatz LD, Stein GE. Oritavancin: A Long-Half-Life Lipoglycopeptide. Clin Infect Dis. 2015;61(4):627-632. View Source
- [2] Corey GR, Kabler H, Mehra P, et al. Single-dose oritavancin versus 7-10 days of vancomycin in the treatment of gram-positive acute bacterial skin and skin structure infections: the SOLO II noninferiority study. Clin Infect Dis. 2015 Jan 15;60(2):254-62. doi:10.1093/cid/ciu778. View Source
